(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone: is a synthetic organic compound that features a combination of azepane, fluorophenyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the isoxazole ring: This can be done through cycloaddition reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone: can be compared with other similar compounds, such as:
- (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
- (3-(4-Bromophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
- (3-(4-Methylphenyl)azepan-1-yl)(isoxazol-5-yl)methanone
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can affect the compound’s chemical properties, reactivity, and biological activity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOAFGBNMMKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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